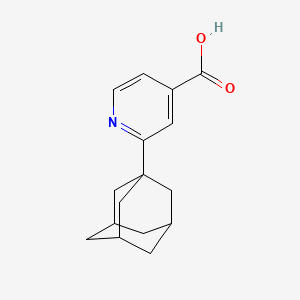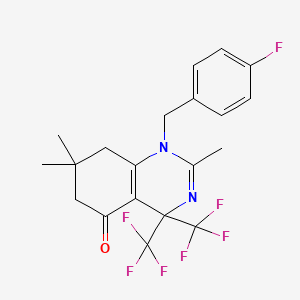
2-(Adamantan-1-YL)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)pyridine-4-carboxylic acid: is a chemical compound with the following molecular formula:
C18H28N2O
. It combines an adamantane moiety (a rigid, cage-like structure) with a pyridine ring and a carboxylic acid functional group. The adamantane framework imparts stability and unique properties to the compound.Preparation Methods
a. Synthetic Routes:
Adamantane Derivatives: Researchers have explored various synthetic routes to obtain unsaturated adamantane derivatives . For example:
b. Industrial Production: Unfortunately, there isn’t a widely established industrial method for producing 2-(Adamantan-1-YL)pyridine-4-carboxylic acid. Research in this area is ongoing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Substitution: Substituent groups can be introduced at various positions on the adamantane and pyridine rings.
Other Transformations: Further reactions may involve functionalization of the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogenating agents (e.g., bromine, chlorine).
Other Reactions: Acid-catalyzed reactions for carboxylic acid functionalization.
- Various derivatives with modified adamantane and pyridine moieties.
Scientific Research Applications
Chemistry: As a building block for novel materials.
Biology: Potential bioactive compounds.
Medicine: Investigated for pharmacological properties.
Industry: Applications in nanotechnology and materials science.
Mechanism of Action
The exact mechanism by which 2-(Adamantan-1-YL)pyridine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The adamantane-pyridine-carboxylic acid combination sets it apart.
Similar Compounds: Other adamantane derivatives, such as 1,3-DHA and related structures .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(1-adamantyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H19NO2/c18-15(19)13-1-2-17-14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9H2,(H,18,19) |
InChI Key |
GDEQQWOTKWDHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488532.png)
![Pyridine, 4-[2-[(3-chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11488549.png)
![3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11488550.png)

![11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11488556.png)
![1-(1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11488569.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11488571.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488578.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11488582.png)
![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-phenylethyl)carbamoyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11488622.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![ethyl 2-({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488634.png)
